(1-Benzylpiperidin-4-yl)thiourea
Overview
Description
“(1-Benzylpiperidin-4-yl)thiourea” is a chemical compound with the CAS Number: 196199-56-1 . It has a molecular weight of 249.38 . The IUPAC name for this compound is N-(1-benzyl-4-piperidinyl)thiourea . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19N3S/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 249.38 .Scientific Research Applications
Biological Applications and Elastase Inhibition
- A study focused on a thiourea derivative with benzimidazole moiety, highlighting its properties related to elastase inhibition, antioxidant activity, and DNA binding ability. This compound showed promising results in both in silico and in vitro methodologies, indicating its potential for various biological applications (Arshad et al., 2020).
Ultrasound Promoted Synthesis and Characterization
- Another study describes the synthesis of thiourea derivatives using ultrasound, a novel approach in chemical synthesis. This process involves characterizing these compounds through various techniques, including IR, NMR, and GC-MS, offering insights into the structural and chemical properties of such compounds (Odame et al., 2020).
Chemosensing and Antioxidant Studies
- Acylthiourea derivatives, including ones structurally related to (1-Benzylpiperidin-4-yl)thiourea, were synthesized and characterized for their fluorescence emission, chemosensing abilities, and antioxidant activities. Molecular docking studies further explored their potential anti-inflammatory, antimalarial, and anti-tuberculosis properties (Kalaiyarasi et al., 2019).
In Vitro Cytotoxicity for Cancer Research
- Research on 1-benzoyl-3-methyl thiourea derivatives evaluated their in vitro cytotoxicity against HeLa cell lines. This study contributes to understanding the potential anticancer activities of these compounds (Ruswanto et al., 2015).
Antimicrobial and Anti-Proliferative Activities
- A study on 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, and related derivatives, including thiourea compounds, demonstrated significant antimicrobial and anti-proliferative activities against a range of bacteria, yeast, and human tumor cell lines. This highlights the potential of thioureas in developing new therapeutic agents (Al-Mutairi et al., 2019).
Molecular Docking and Enzyme Inhibition Studies
- Thioureas are used as building blocks in synthesizing heterocyclic systems with extensive pharmacological activities. A study on the synthesis of ethyl 4-(3-benzoylthioureido) benzoates and their urease inhibitory activities, supplemented with molecular docking studies, provides insights into their mechanism of action (Saeed et al., 2014).
Properties
IUPAC Name |
(1-benzylpiperidin-4-yl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKQWJCBJYLSBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=S)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445788 | |
Record name | (1-benzylpiperidin-4-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196199-56-1 | |
Record name | (1-benzylpiperidin-4-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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